Originally approved by the FDA in 1989, omeprazole is a proton-pump inhibitor, used to treat gastric acid-related disorders. These disorders may include gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid. This drug was the first clinical useful drug in its class, and its approval was followed by the formulation of many other proton pump inhibitor drugs. Omeprazole is generally effective and well-tolerated, promoting its popular use in children and adults.
Omeprazole is a Proton Pump Inhibitor. The mechanism of action of omeprazole is as a Proton Pump Inhibitor, and Cytochrome P450 2C19 Inhibitor.
Omeprazole and esomeprazole are proton pump inhibitors (PPIs) and potent inhibitor of gastric acidity which are widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. Omeprazole and esomeprazole therapy are both associated with a low rate of transient and asymptomatic serum aminotransferase elevations and are rare causes of clinically apparent liver injury.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Omeprazole is a benzimidazole with selective and irreversible proton pump inhibition activity. Omeprazole forms a stable disulfide bond with the sulfhydryl group of the hydrogen-potassium (H+ - K+) ATPase found on the secretory surface of parietal cells, thereby inhibiting the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen and suppressing gastric acid secretion. This agent exhibits no anticholinergic activities and does not antagonize histamine H2 receptors.
Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries.
A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.
See also: Omeprazole Magnesium (has salt form); Omeprazole Sodium (has salt form); Omeprazole; Sodium Bicarbonate (component of) ... View More ...
Omeprazole
CAS No.: 73590-58-6
Cat. No.: VC20740633
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73590-58-6 |
---|---|
Molecular Formula | C17H19N3O3S |
Molecular Weight | 345.4 g/mol |
IUPAC Name | 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) |
Standard InChI Key | SUBDBMMJDZJVOS-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Boiling Point | 599.991 °C at 760 mmHg |
Colorform | Crystals from acetonitrile White to off-white crystalline powde |
Melting Point | 156 °C |
General Overview
Omeprazole, sold under brand names including Prilosec and Losec, is a medication primarily used to treat gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger–Ellison syndrome. It belongs to the proton-pump inhibitor (PPI) class of drugs that significantly reduce gastric acid production. Omeprazole is also indicated for the prevention of upper gastrointestinal bleeding in high-risk patients and can be administered either orally or intravenously .
The drug was patented in 1978 and received approval for medical use in 1988. Its importance in global healthcare is underscored by its inclusion in the World Health Organization's List of Essential Medicines. Omeprazole is widely available as a generic medication, making it accessible to diverse patient populations worldwide .
Chemical Properties
Structural Characteristics
Omeprazole has the chemical formula C₁₇H₁₉N₃O₃S with a molar mass of 345.42 g/mol. It exists as a racemic mixture, containing equal amounts of both enantiomers. The compound has a melting point of 156°C (313°F) and a density of approximately 1.4±0.1 g/cm³ .
Physical Properties
Omeprazole is acid-labile, meaning it degrades in acidic environments. This characteristic necessitates enteric coating for oral formulations to prevent degradation in the stomach before reaching the small intestine where absorption occurs. The compound is typically formulated as delayed-release capsules containing enteric-coated granules to overcome this limitation .
Chemical Identity
Property | Value |
---|---|
Chemical Formula | C₁₇H₁₉N₃O₃S |
Molar Mass | 345.42 g/mol |
Physical State | Solid |
Melting Point | 156°C (313°F) |
Density | 1.4±0.1 g/cm³ |
Chirality | Racemic mixture |
Pharmacological Mechanism
Primary Mechanism of Action
Omeprazole functions through specific inhibition of the H⁺/K⁺ ATPase enzyme system (proton pump) located at the secretory surface of gastric parietal cells. This enzyme system is responsible for the final step in acid production, and its inhibition effectively reduces gastric acid secretion. The drug binds irreversibly to the proton pump, shutting down the acid production pathway regardless of the stimulus .
As a substituted benzimidazole, omeprazole is a prodrug that requires activation in an acidic environment. Once activated, it forms a sulfenamide intermediate that covalently binds to cysteine residues on the H⁺/K⁺ ATPase, permanently inactivating the enzyme until new pump molecules are synthesized .
Onset and Duration of Action
After oral administration, the antisecretory effect of omeprazole typically begins within one hour, with maximum effectiveness occurring approximately two hours post-administration. The inhibitory effect on acid secretion intensifies with repeated once-daily dosing, reaching a plateau after approximately four days of treatment .
Pharmacokinetics
Absorption
Omeprazole delayed-release capsules contain enteric-coated granules that protect the active compound from degradation by gastric acid. Absorption begins only after these granules exit the stomach. The drug is rapidly absorbed, with peak plasma concentrations achieved within 0.5-3.5 hours after administration .
The absolute bioavailability of omeprazole ranges from 30-40% at doses of 20-40 mg, primarily due to pre-systemic metabolism. Interestingly, the bioavailability increases slightly with repeated administration of the delayed-release formulation .
Distribution
Omeprazole has a volume of distribution of approximately 0.3 L/kg, corresponding to the volume of extracellular water. The drug is extensively bound to plasma proteins, with approximately 95% bound to human plasma proteins .
Metabolism
The liver extensively metabolizes omeprazole through the cytochrome P450 (CYP) enzyme system. The metabolism primarily depends on the polymorphically expressed CYP2C19, which forms hydroxyomeprazole, the major metabolite found in plasma. CYP3A4 is responsible for the formation of omeprazole sulphone, another significant metabolite .
Genetic polymorphisms in CYP2C19 significantly affect omeprazole metabolism. Research has demonstrated that individuals with certain CYP2C19 genotypes (CYP2C192, CYP2C193) exhibit reduced metabolism of the drug, which can lead to increased plasma concentrations and potentially enhanced therapeutic effects at standard doses .
Elimination
Following a single oral dose of omeprazole in a buffered solution, negligible amounts of unchanged drug are excreted in urine. Approximately 77% of the dose is eliminated in urine as at least six different metabolites. The elimination half-life of omeprazole is relatively short, ranging from 1 to 1.2 hours .
Clinical Applications
Approved Indications
According to FDA labeling, omeprazole is approved for multiple therapeutic purposes:
-
Treatment of active duodenal ulcer in adults
-
Eradication of Helicobacter pylori to reduce the risk of duodenal ulcer recurrence
-
Treatment of active benign gastric ulcer
-
Reduction of risk of upper gastrointestinal bleeding in critically ill patients
-
Treatment of symptomatic gastroesophageal reflux disease (GERD) in patients 1 year of age and older
-
Treatment of erosive esophagitis due to acid-mediated GERD in patients 1 month of age and older
-
Maintenance of healing of erosive esophagitis due to acid-mediated GERD
-
Management of pathologic hypersecretory conditions in adults
Dosing Considerations
Dosing regimens vary according to the specific indication, severity of the condition, patient age, and presence of comorbidities. For most adult indications, standard dosing ranges from 20-40 mg once daily, with treatment duration varying from 4-8 weeks for acute conditions to indefinite maintenance therapy for certain chronic disorders .
Efficacy Studies
Efficacy in Specific Conditions
For the treatment of erosive diseases and non-erosive conditions, omeprazole demonstrated equivalent efficacy to other PPIs in healing ulcers and erosions. The medication's effectiveness in symptom relief and tissue healing contributed to its widespread adoption in clinical practice .
Cost-Effectiveness Analysis
Cost-effectiveness studies have positioned omeprazole favorably among proton pump inhibitors. In India, omeprazole was identified as the most cost-effective PPI compared to other agents in its class, adding an economic dimension to treatment selection considerations .
Comparison | Adverse Event Rate | Statistical Significance |
---|---|---|
Omeprazole vs. Placebo | 11% vs. 31% | Significant advantage for omeprazole |
Omeprazole vs. Other PPIs | Comparable or lower rates | Equivalent or favorable for omeprazole |
Drug Interactions
Cytochrome P450 Interactions
Omeprazole interacts with the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4, potentially affecting the metabolism of other medications processed through these pathways. These interactions can lead to altered plasma concentrations of concomitantly administered drugs .
Clinical Relevance of Genetic Polymorphisms
The CYP2C19 genotype significantly influences omeprazole pharmacokinetics. Patients with specific genetic variants (CYP2C192, CYP2C193) exhibit reduced metabolism of omeprazole, resulting in higher plasma concentrations and potentially enhanced therapeutic effects at standard doses. These patients may require dose adjustments to prevent adverse effects related to excessive drug exposure .
pH-Dependent Drug Interactions
By raising gastric pH, omeprazole may alter the absorption of drugs that require an acidic environment for optimal dissolution and absorption. This mechanism can reduce the bioavailability of certain antimicrobials, antifungals, and antiretrovirals, potentially compromising their therapeutic efficacy .
Current Research and Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume